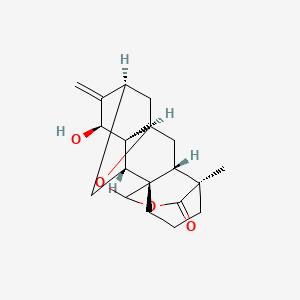

Spiramilactone B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- Late-Stage Biomimetic Transformation : This method plays a crucial role in constructing the spirane core. It mimics natural biosynthetic pathways and enables the formation of the characteristic structural features of Spiramilactone B .

- Formal Lactone Migration : A facile migration process occurs from the pentacyclic skeleton of related compounds (such as spiramilactone E) to generate the desired structure .

- 1,7-Enyne Cycloisomerization : A highly efficient and diastereoselective reaction is employed to construct the functionalized tetracyclic atisane skeleton .

- Tandem Retro-Diels–Alder/Intramolecular Diels–Alder Sequence : This sequence leads to the formation of the tricyclo [6.2.2.0] ring system, a critical part of the molecule .

Applications De Recherche Scientifique

- Spiramilactone B exhibits cytotoxic effects against cancer cells. Researchers have investigated its potential as an antitumor agent, particularly in breast and lung cancer models .

- Inflammation plays a crucial role in various diseases. Spiramilactone B has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes .

- Spiramilactone B may protect neurons from oxidative stress and neurodegeneration. It enhances antioxidant defenses and reduces neuronal damage .

- Spiramilactone B exhibits antimicrobial properties against bacteria and fungi. It could be useful in combating infections .

- Preliminary studies suggest that Spiramilactone B has vasorelaxant effects, potentially benefiting cardiovascular health .

- Spiramilactone B may influence glucose metabolism and lipid profiles. Researchers have explored its potential in managing metabolic syndrome and type 2 diabetes .

Anticancer Properties

Anti-Inflammatory Activity

Neuroprotective Effects

Antimicrobial Activity

Cardiovascular Health

Metabolic Syndrome and Diabetes

Mécanisme D'action

Spiramilactone B is a natural product isolated from the herbs of Spiraea salicifolia L

Biochemical Pathways

The exact biochemical pathways affected by Spiramilactone B are yet to be determined. Diterpenoids, the class of compounds to which Spiramilactone B belongs, are known to influence a variety of biochemical pathways, often related to inflammation, cell growth, and apoptosis .

Pharmacokinetics

Understanding these properties is crucial for determining the bioavailability of the compound and its potential as a therapeutic agent .

Result of Action

Given its structural similarity to other diterpenoids, it may have anti-inflammatory, anti-cancer, or other pharmacological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of Spiramilactone B .

Propriétés

IUPAC Name |

(1R,5R,10R,11S,12S,14S,16R,17S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-10-11-4-7-20(15(10)21)13(8-11)19-6-3-5-18(2)12(19)9-14(20)23-17(19)24-16(18)22/h11-15,17,21H,1,3-9H2,2H3/t11-,12+,13-,14+,15-,17?,18+,19-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBGAGAUTOKWGJ-HTYOSSKZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC34C1CC(C56C3CC(CC5)C(=C)C6O)OC4OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@]34[C@@H]1C[C@H]([C@]56[C@H]3C[C@H](CC5)C(=C)[C@@H]6O)OC4OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiramilactone B | |

Q & A

Q1: What is Spiramilactone B and where is it found?

A1: Spiramilactone B [] is a naturally occurring atisine-type diterpenoid. It was first isolated from the roots of Spiraea japonica var. stellaris, a flowering plant species. []

Q2: What is the chemical structure of Spiramilactone B?

A2: While the provided abstracts do not detail the specific molecular formula and weight of Spiramilactone B, they highlight its core structural features. It possesses a complex azapentacyclic ABEFG ring system characteristic of atisine-type diterpenoid alkaloids, including an internal carbinolamine ether linkage between C(7) and C(20). []

Q3: Has Spiramilactone B been synthesized in the laboratory?

A3: Yes, the first total synthesis of (±)-Spiramilactone B was achieved and reported in a study focusing on a collective synthesis of various atisane-type diterpenes and atisine-type diterpenoid alkaloids. [, ]

Q4: What are the key steps involved in the total synthesis of (±)-Spiramilactone B?

A4: The total synthesis of (±)-Spiramilactone B involves several crucial steps: * A tandem retro-Diels-Alder/intramolecular Diels-Alder sequence to construct the tricyclo[6.2.2.0] ring system. [] * A highly efficient and diastereoselective 1,7-enyne cycloisomerization to build the functionalized tetracyclic atisane skeleton. []* A late-stage biomimetic transformation of another synthesized compound, Spiramilactone E. [] This step is particularly interesting as it mimics the potential biosynthetic pathway within the Spiraea japonica plant.

Q5: What other compounds are related to Spiramilactone B?

A5: Spiramilactone B is structurally related to several other atisane-type diterpenes and atisine-type diterpenoid alkaloids, including:

- Spiramilactone E: A precursor in the total synthesis of Spiramilactone B, featuring a pentacyclic skeleton that undergoes a formal lactone migration. []

- Spiraminol: Another atisine-type diterpenoid isolated alongside Spiramilactone B from Spiraea japonica var. stellaris. []

- Dihydroajaconine: An atisine-type diterpenoid alkaloid. []

- Spiramines C and D: Two more atisine-type diterpenoid alkaloids found in Spiraea species. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-hydroxypropan-2-yl)benzo[de]isoquinoline-1,3-dione](/img/no-structure.png)

![2-[2-(4-bromophenyl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B1181358.png)